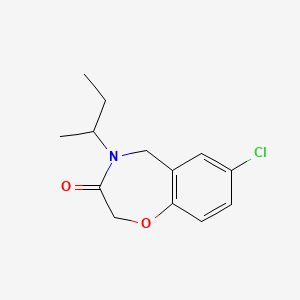

4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

4-sec-Butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. The molecular formula is C₁₃H₁₆ClNO₂, with a calculated molecular weight of 265.78 g/mol. Its structure includes a sec-butyl group at the 4-position and a chlorine atom at the 7-position.

Properties

IUPAC Name |

4-butan-2-yl-7-chloro-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-3-9(2)15-7-10-6-11(14)4-5-12(10)17-8-13(15)16/h4-6,9H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMCQCUWKLABOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC2=C(C=CC(=C2)Cl)OCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, characterized by its bicyclic structure that includes a benzene ring fused to an oxazepine ring. The molecular formula for this compound is C₁₃H₁₆ClNO₂, with a molecular weight of 253.73 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and metabolism.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its role as a PI3K inhibitor suggests potential applications in therapeutic strategies aimed at diseases characterized by dysregulated cell signaling.

The inhibition of PI3K pathways by this compound could have therapeutic implications in treating various cancers. PI3K is involved in critical cellular processes such as:

- Cell Growth

- Survival

- Metabolism

Inhibiting these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Inhibition Studies

Studies have demonstrated that this compound effectively inhibits PI3K activity. The binding affinity and inhibitory effects on specific enzymes and receptors are crucial for understanding its mechanism of action.

Table 1: Comparison of Biological Activities

| Compound Name | Inhibition Target | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | PI3K | Potential anti-cancer activity | Unique substituents enhance selectivity |

| Other Benzoxazepines | Various | Anticancer properties | Varying substituents affect potency |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound significantly reduces cell viability and induces apoptosis through PI3K pathway inhibition.

- Synergistic Effects : Research indicates that when combined with other therapeutic agents (e.g., Bcl-2 inhibitors), the anti-cancer effects are significantly enhanced compared to monotherapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzoxazepines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways, such as the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

There is also emerging evidence suggesting neuroprotective properties associated with this compound. Benzoxazepines have been investigated for their ability to mitigate neurodegenerative diseases by acting on neurotransmitter systems. Specifically, they may enhance GABAergic transmission, which is crucial for neuronal stability and function .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. The compound can serve as a biochemical probe to investigate the role of specific proteins in cellular processes. Its ability to inhibit or modulate protein activity makes it a valuable tool in understanding complex biological systems .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. The structural features of benzoxazepines allow them to interact with various enzyme active sites, potentially leading to the development of new therapeutic agents targeting specific enzymatic pathways involved in disease processes .

Polymer Chemistry

In materials science, derivatives of benzoxazepines have been explored for their use in polymer chemistry. The unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating benzoxazepine units into polymer backbones can improve material performance in applications such as coatings and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Research | Cytotoxicity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Neuroprotection | Neurodegenerative Diseases | Showed protective effects against oxidative stress-induced neuronal damage in vitro. |

| Proteomics | Protein Interaction Studies | Enhanced understanding of protein dynamics through targeted inhibition studies. |

| Polymer Development | Material Properties | Improved mechanical strength and thermal resistance in synthesized polymers containing benzoxazepine derivatives. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- sec-Butyl vs. Allyl (Benzoxazepinone Derivatives): The sec-butyl group in the target compound increases steric bulk compared to the allyl group in CAS 88442-99-3. This difference may reduce metabolic degradation rates and enhance membrane permeability due to higher lipophilicity (logP ~3.5 vs. ~2.8 for allyl) .

- Phenethyl and Benzyl (Benzoxazinone Derivatives): The phenethyl and benzyl substituents in benzoxazinones provide aromatic moieties capable of π-π stacking interactions, which are absent in the sec-butyl benzoxazepinone. These interactions could enhance binding affinity to aromatic-rich biological targets (e.g., enzyme active sites) .

Ring System Differences

- Benzoxazepinone vs. Benzoxazinone: Benzoxazepinones (seven-membered rings) exhibit torsional flexibility, which may improve pharmacokinetic properties such as half-life compared to the rigid six-membered benzoxazinones.

Q & A

Basic: What are the recommended synthetic routes for 4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

Methodological Answer:

The synthesis of benzoxazepinone derivatives typically involves cyclization reactions. For example, 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one was synthesized via refluxing N-benzyl-2-(2,4-dichlorophenoxy)acetamide with cesium carbonate in DMF, followed by acid workup and column chromatography . Adapting this method, the sec-butyl substituent could be introduced by substituting benzyl with sec-butyl bromide during alkylation. Key steps include:

- Cyclization: Use polar aprotic solvents (e.g., DMF) with strong bases (e.g., Cs₂CO₃) to promote ring closure.

- Purification: Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .

Advanced: How can reaction yields be optimized for introducing bulky substituents like sec-butyl in benzoxazepinone synthesis?

Methodological Answer:

Bulky substituents may hinder cyclization due to steric effects. Strategies include:

- Solvent Selection: Use high-boiling solvents (e.g., DMF or DMSO) to enhance reaction temperatures and reduce viscosity, improving molecular mobility .

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize intermediates.

- Stepwise Alkylation: Introduce sec-butyl before cyclization via SN2 reactions with sec-butyl iodide under anhydrous conditions .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Determines bond lengths, angles, and conformations. For example, related benzoxazinones exhibit dihedral angles of ~90° between aromatic rings and envelope/screw-boat conformations in heterocyclic rings .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., sec-butyl’s methyl groups at δ ~0.8–1.5 ppm) and chlorine’s deshielding effects on adjacent protons .

- IR Spectroscopy: Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and ether (C-O-C) vibrations at ~1200 cm⁻¹ .

Advanced: How do conformational changes in the benzoxazepinone ring impact biological activity?

Methodological Answer:

The heterocyclic ring’s conformation (e.g., envelope vs. screw-boat) affects binding to biological targets. For instance, 5-HT6 receptor antagonism in benzoxazinones correlates with planar ring conformations . To study this:

- Computational Modeling: Use density functional theory (DFT) to predict low-energy conformers and docking simulations to assess target binding (e.g., neurotransmitter receptors) .

- SAR Studies: Synthesize analogs with rigidified rings (e.g., fused aromatic systems) and compare activity via in vitro assays .

Basic: How should researchers design in vitro assays to evaluate antimicrobial activity?

Methodological Answer:

- Bacterial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination: Employ broth microdilution assays with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Mechanistic Studies: Combine with fluorescence-based membrane permeability assays (e.g., propidium iodide uptake) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for benzoxazepinone derivatives?

Methodological Answer:

Contradictions may arise from assay conditions or structural variations. Mitigation strategies:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing or uniform cell lines (e.g., HEK-293 for receptor studies) .

- Structural Reanalysis: Verify compound purity (HPLC ≥95%) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition.

- pH Sensitivity: Avoid aqueous solutions with pH <5 or >8 to prevent hydrolysis of the lactam ring .

- Light Exposure: Shield from UV light to prevent photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .

Advanced: How can computational methods predict metabolite formation for this compound?

Methodological Answer:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or GLORYx to simulate Phase I/II metabolism.

- Cytochrome P450 Docking: Model interactions with CYP3A4/2D6 isoforms to identify potential hydroxylation or N-dealkylation sites .

- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- HPLC: Use a C18 column with mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.

- LC-MS: Confirm molecular ion peaks ([M+H]⁺) and rule out impurities via high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers validate the compound’s selectivity for neurological targets (e.g., GABA receptors)?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-flunitrazepam for GABAA receptor screening. Include off-target panels (e.g., serotonin, dopamine receptors) .

- Electrophysiology: Perform patch-clamp studies on transfected HEK cells expressing human GABAA subunits (α1β2γ2) to measure Cl⁻ current modulation .

- In Vivo Models: Test anxiolytic activity in elevated plus-maze assays (rodents) with dose-response comparisons to diazepam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.